Methotrexate 1-methyl ester is a derivative of methotrexate, a well-known folic acid antagonist primarily used in cancer treatment and autoimmune diseases. This compound is often studied as an impurity of methotrexate and exhibits similar biological activities. Methotrexate itself inhibits dihydrofolate reductase, an enzyme crucial for nucleotide synthesis, making it effective in various therapeutic applications.
The synthesis of Methotrexate 1-methyl ester typically involves the esterification of methotrexate using methanol as a reactant. The reaction is generally catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is conducted under room temperature conditions. The following outlines the technical details involved in the synthesis:
Purification methods for the synthesized compound may include recrystallization or chromatography to eliminate impurities .
The molecular structure of Methotrexate 1-methyl ester retains the core structure of methotrexate with an additional methyl group attached to the ester functional group. The compound's molecular formula can be represented as follows:
The structural representation highlights the presence of a pteridine ring system, which is characteristic of folic acid derivatives, alongside other functional groups that contribute to its biological activity .
Methotrexate 1-methyl ester can undergo several chemical reactions, including:
The mechanism of action for Methotrexate 1-methyl ester involves inhibition of dihydrofolate reductase, similar to its parent compound, methotrexate. By inhibiting this enzyme, Methotrexate 1-methyl ester effectively reduces the levels of tetrahydrofolate, which is essential for the synthesis of nucleotides required for DNA replication and cell division. This mechanism underlies its efficacy in treating cancer and autoimmune disorders by impeding cell proliferation .
Methotrexate 1-methyl ester exhibits several notable physical properties:
The chemical properties include:
Methotrexate 1-methyl ester has several scientific applications:
The development of methotrexate derivatives is intrinsically linked to the history of folate antagonists. Methotrexate originated from seminal work in the 1940s when Sidney Farber and biochemist Yellapragada SubbaRow synthesized aminopterin (4-aminofolic acid) – the first folate antagonist to induce temporary remissions in childhood acute lymphoblastic leukemia [1] [8]. This breakthrough validated the concept of antimetabolite chemotherapy. Methotrexate (initially termed amethopterin) emerged shortly after as a methylated derivative of aminopterin, offering improved synthetic feasibility and reduced toxicity while retaining dihydrofolate reductase (DHFR) inhibition [1] [8].
The exploration of esterified MTX derivatives, including Methotrexate 1-methyl ester, arose later in the 20th century, driven by efforts to:
Methotrexate 1-methyl ester represents one such early SAR exploration, specifically esterifying the proximal (α) carboxyl group of MTX's glutamate residue. Its documented existence is primarily as a reference standard in analytical chemistry for monitoring MTX purity and as a tool compound in biochemical studies [4] [6] [9].
Methotrexate 1-methyl ester maintains the core pteridine-para-aminobenzoic acid (PABA) structure of MTX but features a critical modification at the glutamic acid moiety.
Table 1: Structural Comparison of Methotrexate and Methotrexate 1-Methyl Ester
Structural Feature | Methotrexate (MTX) | Methotrexate 1-Methyl Ester | Functional Consequence |
---|---|---|---|
Pteridine Ring | 2,4-Diamino substitution | Identical | Maintains high-affinity binding to DHFR active site |
N10 | Methyl group | Identical | Contributes to DHFR binding affinity and specificity vs. folate |
PABA Linker | Present | Identical | Essential spacer, contributes to binding |
Glutamate α-Carboxyl Group | Free carboxylic acid (-COOH) | Methyl ester (-COOCH3) | 1. Neutralizes charge at this position2. Increases lipophilicity3. Prevents polyglutamation |
Glutamate γ-Carboxyl Group | Free carboxylic acid (-COOH) | Free carboxylic acid (-COOH) | Retains negative charge; potential for interactions or salt formation |
Table 2: Physicochemical Properties of Methotrexate and Methotrexate 1-Methyl Ester
Property | Methotrexate (MTX) | Methotrexate 1-Methyl Ester | Experimental Basis (Reference Context) |
---|---|---|---|
Molecular Formula | C20H22N8O5 | C22H26N8O5 | PubChem CID 126941 (MTX) vs. PubChem CID 72941585 / MedKoo 597185 [2] [6] |
Molecular Weight | 454.44 g/mol | 468.47 g/mol | MedKoo Data [6] |
Key Ionizable Groups | α-COOH (pKa~3.8), γ-COOH (pKa~4.8), Pteridine N1 (pKa~5.6), Amine N8 (pKa~10.3) | γ-COOH (pKa~4.8), Pteridine N1 (pKa~5.6), Amine N8 (pKa~10.3) | Loss of α-carboxyl ionization; reduced overall charge [9] |
Lipophilicity (log P) | ~ -1.5 to -1.9 (Hydrophilic) | Higher than MTX (Estimated) | Increased passive diffusion potential due to esterification [5] [6] |
Functional Consequences:
The synthesis of Methotrexate 1-methyl ester, and ester derivatives in general, is driven by specific pharmacological and chemical objectives aimed at overcoming limitations of the parent drug methotrexate.
Overcoming Transport-Mediated Resistance: A primary rationale is to bypass dependence on active uptake mechanisms. MTX resistance in cancer cells (e.g., triple-negative breast cancer MDA-MB-231) often involves downregulation of RFC (SLC19A1) or upregulation of efflux pumps. The increased lipophilicity (log P) conferred by methyl esterification promotes passive transmembrane diffusion [5] [6]. This allows cellular entry independent of compromised transporters, potentially restoring cytotoxicity in resistant cell lines. Evidence shows similar amino acid ester conjugates (e.g., Methotrexate-γ-aspartate) exhibit altered uptake profiles [5].
Improving Cellular Uptake Efficiency: Even in cells with functional transporters, passive diffusion can supplement active uptake, potentially leading to higher intracellular concentrations of the ester derivative. Once inside the cell, esterase-mediated hydrolysis can release MTX, effectively utilizing the cell as a site for active drug generation [5] [6].
Enhancing Nanocarrier Loading and Delivery: Lipophilicity is a key factor for efficient encapsulation within lipid-based nanocarriers like Lipidic Nanocapsules (LNCs), solid lipid nanoparticles (SLNs), or polymeric micelles. Methotrexate's hydrophilicity limits its loading efficiency. Esters like Methotrexate 1-methyl ester demonstrate improved compatibility with lipid matrices [5]. This facilitates higher drug payloads in nanocarriers designed for tumor-targeted delivery, potentially improving therapeutic indices through enhanced permeability and retention (EPR) effects or active targeting. Studies demonstrate the effectiveness of MTX-amino acid methyl ester-loaded LNCs against resistant breast cancer models [5].
Chemical Stability and Synthetic Intermediacy: Esterification can offer improved stability for specific analytical or synthetic purposes. Methotrexate 1-methyl ester serves as a well-defined impurity standard for monitoring MTX pharmaceutical quality [6] [9]. Furthermore, selectively protected esters like the 1-methyl ester can be crucial intermediates in multi-step organic syntheses aimed at creating more complex MTX conjugates (e.g., coupling the γ-carboxyl to peptides or polymers while the α-carboxyl is temporarily masked as the ester) [5] [6].
Prodrug Potential (Conceptual): While Methotrexate 1-methyl ester itself is primarily a tool compound, its design embodies the classic prodrug strategy. The ester acts as a promotiety, masking a polar functional group to improve membrane permeation. Subsequent enzymatic hydrolysis (by carboxylesterases) within tissues or cells aims to regenerate the active parent drug (MTX) [5] [6]. The extent and rate of this bioconversion in vivo would be critical for therapeutic efficacy.
Table 3: Pharmacological & Chemical Rationale for Methotrexate 1-Methyl Esterification
Rationale | Mechanistic Basis | Experimental Support from Literature |
---|---|---|
Bypass Transport Resistance | Increased lipophilicity enables passive diffusion, independent of RFC/PCFT transporters. | Enhanced efficacy of lipophilic MTX conjugates (e.g., MCME, MAME) in resistant MDA-MB-231 cells [5]. |
Improve Cellular Uptake | Passive diffusion supplements/replaces active transport; intracellular hydrolysis releases MTX. | General principle of ester prodrugs; demonstrated for other MTX esters/analogs [5] [6]. |
Facilitate Nanocarrier Loading | Higher lipophilicity improves partition coefficient into lipidic/polymeric carriers. | Successful encapsulation of MTX-amino acid methyl esters (MCME, MADE) in lipidic nanocapsules [5]. |
Chemical Stability/Analysis | Defined chemical entity; stable under analytical conditions; used as impurity marker. | Listed as "Methotrexate related compound I" in pharmacopeial standards [6] [9]. |
Synthetic Versatility | Protects α-carboxyl, allowing selective modification of γ-carboxyl or other functional groups. | Common strategy in peptide/prodrug synthesis involving glutamic acid derivatives [5]. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7